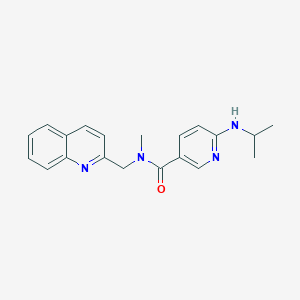![molecular formula C18H20N2OS B5207202 1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine, commonly known as Metapiperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has a carbonothioyl group attached to a phenyl ring. The unique structure of Metapiperazine has made it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of Metapiperazine is not fully understood. However, it is believed that the compound acts as a modulator of neurotransmitter release in the central nervous system. Metapiperazine has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. This effect may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Metapiperazine has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity and reduce anxiety-like behavior. Metapiperazine has also been shown to have antinociceptive effects, which may be useful in the treatment of pain. Additionally, Metapiperazine has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
Metapiperazine has several advantages as a research tool. The compound is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, Metapiperazine has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have toxic effects. However, one limitation of Metapiperazine is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on Metapiperazine. One possible direction is the development of Metapiperazine-based drugs for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of Metapiperazine and how it interacts with various enzymes and proteins. Another potential direction is the investigation of Metapiperazine's effects on other physiological systems, such as the immune system and the cardiovascular system. Overall, Metapiperazine has significant potential as a research tool and as a potential drug candidate for the treatment of various diseases.
合成法
The synthesis of Metapiperazine involves the reaction of 1-(4-methoxyphenyl)piperazine with carbon disulfide in the presence of potassium hydroxide. The reaction produces 1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine as a white solid. The yield of the reaction is approximately 70%.
科学的研究の応用
Metapiperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, Metapiperazine has been evaluated for its ability to act as a potential drug candidate for the treatment of various diseases. In pharmacology, Metapiperazine has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In biochemistry, Metapiperazine has been investigated for its ability to interact with various enzymes and proteins.
特性
IUPAC Name |
(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-21-17-9-7-15(8-10-17)18(22)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQKGZIIDDGCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)


![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)